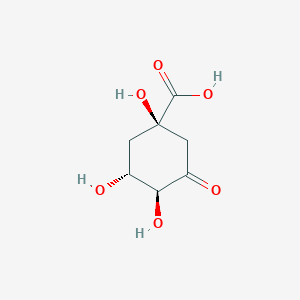

3-Dehydroquinic acid

描述

3-Dehydroquinic acid is a significant intermediate in the shikimate pathway, which is essential for the biosynthesis of aromatic compounds in microorganisms and plants . This compound is the first carbocyclic intermediate formed from 3-deoxyarabinoheptulosonate 7-phosphate by the enzyme 3-dehydroquinate synthase . It has a chemical formula of C₇H₁₀O₆ and a molar mass of 190.152 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: 3-Dehydroquinic acid is synthesized from 3-deoxyarabinoheptulosonate 7-phosphate through an enzymatic reaction catalyzed by 3-dehydroquinate synthase . The reaction involves an aldol condensation at carbon atoms 2 and 7, leading to the formation of the carbocyclic structure .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of microorganisms that possess the shikimate pathway. The enzyme 3-dehydroquinate dehydratase is controlled to ensure the production of this compound . This method is efficient and allows for the large-scale production of the compound.

化学反应分析

Enzyme-Catalyzed Dehydration in the Shikimate Pathway

DHQ is converted to 3-dehydroshikimic acid (DHS) via 3-dehydroquinate dehydratase (DHQD) , a pivotal step in the shikimate pathway. This reaction involves the elimination of a water molecule through an anti-dehydration mechanism, forming an enolate intermediate .

Key Features:

-

DHQD Classification :

-

Structural Insights :

Kinetic Parameters:

| Enzyme Source | Substrate | (µM) | (s) | (s·M) |

|---|---|---|---|---|

| C. glutamicum DHQD | DHQ | 286.6 | 0.405 | 1,412.3 |

| H. pylori DHQD | DHQ | 199.7 | 0.107 | 535.7 |

| Data derived from structural and biochemical assays . |

Beta Oxidation and Transamination to Pyrroloquinoline Quinone (PQQ)

DHQ undergoes beta oxidation and transamination to form intermediates leading to PQQ, a redox cofactor in bacterial metabolism :

-

Beta Oxidation : DHQ is oxidized to 6-oxo-3-dehydroquinate.

-

Transamination : Incorporation of an amino group yields 6-amino-3-dehydroquinate.

-

Dehydration and Reduction : Forms 6-amino-4-desoxy-3-keto-quinate, which reacts with α-ketoglutarate to produce hexahydro-pyrroloquinoline quinone.

Kinetic Comparison of Plant DQD/SDH Isoforms:

| Enzyme | Substrate | (µM) | (s·M) |

|---|---|---|---|

| CsDQD/SDHa | 3-DHS | 286.6 | 1,412.3 |

| CsDQD/SDHc | 3-DHS | 330.9 | 506.6 |

| CsDQD/SDHd | 3-DHS | 466.0 | 99.5 |

| Data from tea plant (Camellia sinensis) assays . |

E1cB Mechanism in DHQ Dehydration:

-

Step 1 : Deprotonation of C3-OH by a catalytic tyrosine, forming an enolate intermediate .

-

Step 2 : Concerted elimination of water and proton abstraction, yielding DHS .

-

Transition State : Stabilized by hydrogen bonding with active-site residues (e.g., Lys130 in H. pylori) .

Industrial and Pharmacological Relevance

-

Antibiotic Target : DHQD is a validated target for anti-H. pylori agents, with inhibitors disrupting aromatic amino acid biosynthesis .

-

Biocatalysis : Engineered DHQD variants (e.g., CgDHQD S103T) enhance reaction efficiency for industrial DHS production .

This synthesis of DHQ’s reactivity underscores its centrality in primary and secondary metabolism, with applications ranging from antimicrobial drug development to metabolic engineering.

科学研究应用

Biochemical Role in the Shikimate Pathway

Overview of the Shikimate Pathway

- Pathway Significance : The shikimate pathway is essential for synthesizing aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. These amino acids are precursors for numerous secondary metabolites, including flavonoids, alkaloids, and phenolic compounds.

- DHQ Formation : DHQ is synthesized from 3-deoxyarabinoheptulosonate 7-phosphate by the enzyme DHQ synthase. This reaction is a critical step in the pathway leading to chorismic acid, which further leads to various essential compounds .

Enzymatic Conversion

- Key Enzymes : DHQ is converted to 3-dehydroshikimic acid by DHQ dehydratase (DHQD), which plays a pivotal role in regulating metabolic flux within the shikimate pathway. Recent studies have highlighted specific residues in DHQD that affect its enzymatic activity, providing insights into enzyme efficiency and potential biotechnological applications .

Pharmaceutical Applications

Potential Therapeutic Uses

- Antioxidant Properties : Compounds derived from the shikimate pathway, including those involving DHQ, exhibit antioxidant activities that may be beneficial in preventing oxidative stress-related diseases .

- Antiviral and Anticancer Activities : Research indicates that metabolites from the shikimate pathway can possess antiviral and anticancer properties. For example, flavonoids derived from phenylalanine have shown promise in inhibiting cancer cell proliferation .

Drug Development

- Pyrroloquinoline Quinone (PQQ) : DHQ serves as a precursor for PQQ, a redox coenzyme involved in various biological processes. PQQ has garnered attention for its potential neuroprotective effects and ability to enhance mitochondrial function .

Agricultural Biotechnology

Role in Plant Metabolism

- Herbicide Targeting : The shikimate pathway is absent in animals but present in plants and some microorganisms. This makes it an attractive target for herbicides. Compounds that inhibit enzymes in this pathway can effectively control weed populations without harming animal life .

- Genetic Engineering : Manipulating the shikimate pathway through genetic engineering can enhance the production of valuable secondary metabolites in crops, improving their nutritional value and resistance to pathogens .

Case Studies and Research Findings

作用机制

3-Dehydroquinic acid exerts its effects through its role in the shikimate pathway. The enzyme 3-dehydroquinate synthase catalyzes the conversion of 3-deoxyarabinoheptulosonate 7-phosphate to this compound . This reaction involves an aldol condensation at carbon atoms 2 and 7, leading to the formation of the carbocyclic structure . The compound then undergoes further enzymatic reactions to form chorismic acid, a precursor to various aromatic amino acids and vitamins .

相似化合物的比较

Quinic Acid: Similar in structure but lacks the ketone group at carbon 3.

Shikimic Acid: Another intermediate in the shikimate pathway, but with a different structure and function.

3-Dehydroshikimic Acid: Formed by the oxidation of 3-dehydroquinic acid.

Uniqueness: this compound is unique due to its role as the first carbocyclic intermediate in the shikimate pathway . Its structure allows it to undergo various chemical reactions, making it a versatile intermediate in the biosynthesis of aromatic compounds .

生物活性

3-Dehydroquinic acid (DHQ) is a significant intermediate in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids and various secondary metabolites in plants and microorganisms. This compound is structurally similar to quinic acid, differing only by the oxidation of its C-3 hydroxyl group to a ketone. The biological activity of this compound is primarily linked to its role in metabolic pathways that lead to essential compounds such as tyrosine, phenylalanine, tryptophan, and vitamins like folate and vitamin K.

Biosynthesis and Metabolic Role

The biosynthesis of this compound occurs through several enzymatic reactions. It is synthesized from 3-deoxyarabinoheptulosonate 7-phosphate via the action of DHQ synthase. Following its formation, DHQ undergoes further transformations within the shikimate pathway, eventually leading to chorismic acid, which serves as a precursor for various aromatic compounds.

Key Enzymatic Steps:

- Enzyme: 3-dehydroquinate dehydratase (DHQD)

- Reaction: Converts DHQ into 3-dehydroshikimic acid

- Organisms: Found in various bacteria (e.g., Escherichia coli, Corynebacterium glutamicum) and plants

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which are beneficial for mitigating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Antimicrobial Activity

Studies have shown that this compound has antimicrobial effects against various pathogens. For instance, it has been noted for its inhibitory action against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. The compound's mechanism may involve disrupting bacterial metabolic pathways by inhibiting enzymes critical for their survival.

Anti-inflammatory Effects

In vitro studies suggest that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, thereby potentially reducing inflammation in various tissues.

Case Studies

- Antimicrobial Study : A study conducted on the effects of this compound on Helicobacter pylori demonstrated significant inhibition of bacterial growth at certain concentrations. The underlying mechanism was linked to the compound's interference with the shikimate pathway, which is essential for bacterial survival but absent in humans .

- Antioxidant Activity : In a controlled experiment assessing the antioxidant capacity of various compounds, this compound showed a notable ability to reduce oxidative stress markers in cultured human cells, suggesting its potential use as a dietary supplement or therapeutic agent .

Enzyme Kinetics

Recent structural studies have revealed insights into the enzyme kinetics of DHQD. Variations in key residues significantly affect enzyme activity; for example, mutations at specific positions resulted in up to a 70% decrease in catalytic efficiency . Understanding these kinetics is crucial for developing inhibitors or enhancers that could modulate the shikimate pathway for therapeutic purposes.

Metabolic Engineering

The potential for metabolic engineering using this compound has been explored, particularly in microbial systems where enhanced production of aromatic compounds is desired. By optimizing conditions for DHQ synthesis and subsequent enzymatic reactions, researchers aim to increase yields of valuable metabolites .

Summary Table of Biological Activities

属性

IUPAC Name |

(1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/t3-,5+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMWZWGZRAXUBK-SYTVJDICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)CC1(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C(=O)C[C@]1(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909453 | |

| Record name | (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Dehydroquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10534-44-8 | |

| Record name | 3-Dehydroquinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10534-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Dehydroquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010534448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-DEHYDROQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8HL497GUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Dehydroquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。